3-(2-Aminoethyl)-1-propylurea
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Overview
Description
3-(2-Aminoethyl)-1-propylurea is an organic compound that features a urea moiety substituted with a 2-aminoethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-propylurea typically involves the reaction of 2-aminoethylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Aminoethylamine+Propyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea compounds with various functional groups.
Scientific Research Applications
3-(2-Aminoethyl)-1-propylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar 2-aminoethyl group.
Triethylenetetramine: A polyamine with multiple amino groups.
Methylamine: A simple amine with a single methyl group.
Uniqueness
3-(2-Aminoethyl)-1-propylurea is unique due to its combination of a urea moiety with a 2-aminoethyl group and a propyl group. This structure provides specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H15N3O |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-propylurea |
InChI |
InChI=1S/C6H15N3O/c1-2-4-8-6(10)9-5-3-7/h2-5,7H2,1H3,(H2,8,9,10) |
InChI Key |
LFMJWAKHLFMSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCCN |
Origin of Product |
United States |
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